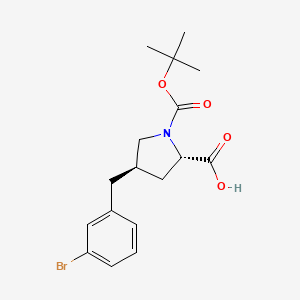

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical development. Its structure features a rigid pyrrolidine backbone with stereochemical control at the 2S and 4R positions, a tert-butoxycarbonyl (Boc) protecting group at the N1 position, and a 3-bromobenzyl substituent at the C4 position. The carboxylic acid moiety at C2 enhances its reactivity in peptide coupling and derivatization reactions. This compound is particularly valuable in the synthesis of protease inhibitors and other bioactive molecules due to its stereochemical precision and functional versatility .

Properties

IUPAC Name |

(2S,4R)-4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWMMVJXISECMP-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376014 | |

| Record name | Boc-(R)-gamma-(3-bromo-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-64-7 | |

| Record name | Boc-(R)-gamma-(3-bromo-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and the pyrrolidine intermediate.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- IUPAC Name : (2S,4R)-4-(3-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Structural Features : The compound contains a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which is essential for various chemical transformations.

Drug Development

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of bioactive compounds. Its applications in drug development include:

- Antiviral Agents : Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit antiviral activities. The bromobenzyl substitution may enhance binding affinity to viral targets, making this compound a candidate for further exploration in antiviral drug synthesis.

- Anticancer Compounds : Pyrrolidine derivatives have been investigated for their potential anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression can be explored through structure-activity relationship studies.

Enzyme Inhibitors

The compound's structural features allow it to act as an inhibitor for various enzymes. For instance:

- Protease Inhibition : Pyrrolidine derivatives have shown promise as protease inhibitors, which are crucial in treating diseases such as HIV and Hepatitis C. The bromobenzyl group may offer specific interactions with the active site of proteases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

Asymmetric Synthesis

Utilizing chiral catalysts or reagents allows for the selective formation of the desired stereoisomer, which is critical in pharmaceutical applications where chirality can affect biological activity.

Protecting Group Strategies

The tert-butoxycarbonyl group serves as a protecting group for amines during multi-step syntheses, facilitating the introduction of other functional groups without interference.

Synthesis of Antiviral Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel antiviral agents targeting RNA viruses. The resulting compounds exhibited promising activity against viral replication in vitro.

Development of Anticancer Agents

Another investigation focused on modifying this compound to enhance its anticancer properties. By altering substituents on the pyrrolidine ring, researchers identified derivatives with improved potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with target proteins, while the Boc group provides steric protection, enhancing the compound’s stability and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

The C4 benzyl group and its derivatives significantly influence the compound’s physicochemical properties and biological activity. Below is a comparative analysis of analogs with different substituents:

Biological Activity

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with CAS number 959579-64-7, is a chiral compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, synthesis methods, and biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- IUPAC Name : (2S,4R)-4-(3-bromobenzyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

The structure consists of a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl group, contributing to its unique properties.

The biological activity of this compound has been investigated in various studies. It is believed to interact with several biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds with similar structures can act as partial agonists at nAChRs, particularly the α4β2 subtype, which is involved in cognitive processes and neuroprotection .

- Ubiquitin E3 Ligases : The compound may influence pathways related to protein degradation via the ubiquitin-proteasome system, potentially impacting diseases such as cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

- Cell Proliferation Inhibition : In studies assessing its effects on cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation, indicating potential as an anti-cancer agent.

- Receptor Binding Studies : Binding affinity assays revealed that this compound has a moderate affinity for nAChRs, suggesting its potential role in modulating cholinergic signaling .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolidine-based compounds to evaluate their anticancer properties. The results indicated that certain derivatives, including this compound, exhibited promising cytotoxicity against breast cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.5 | MCF-7 |

| Control Compound | 25.0 | MCF-7 |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound could protect against neuronal death by modulating nAChR activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.